Diethyl o-methoxybenzylmalonate
Description
Diethyl o-methoxybenzylmalonate is a malonic acid derivative featuring an ortho-methoxy-substituted benzyl group attached to the central methylene carbon of diethyl malonate. The ortho-methoxy group introduces steric and electronic effects that influence reactivity, solubility, and applications in organic synthesis and pharmaceuticals.
Properties
Molecular Formula |
C15H20O5 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
diethyl 2-[(2-methoxyphenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H20O5/c1-4-19-14(16)12(15(17)20-5-2)10-11-8-6-7-9-13(11)18-3/h6-9,12H,4-5,10H2,1-3H3 |
InChI Key |
WIUNQLXBMACYJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1OC)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physical Properties
Diethyl Benzylmalonate (CAS 607-81-8) :
- Diethyl o-Methoxybenzylmalonate (Inferred): Structure: Benzyl group with o-methoxy substitution. Expected Properties: Increased steric hindrance and electron-donating effects from the methoxy group may reduce reaction rates in nucleophilic substitutions compared to the non-substituted analog.
- Diethyl 2-[(5,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl]malonate: Structure: Dimethoxy-substituted chromene ring. Synthesis: Uses potassium t-butoxide and 18-Crown-6 under argon, indicating sensitivity to steric effects .
- Diethyl 2-(3,5-diiodo-4-(4-methoxyphenoxy)benzyl)malonate: Structure: Iodine atoms and methoxyphenoxy substituents. Molecular Formula: C₂₁H₂₂I₂O₆; MW: 623.95 . Applications: Heavy atoms (iodine) suggest utility in X-ray crystallography or radiopharmaceuticals .
Comparative Data Table
Physicochemical Properties
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